1-[(2-Nitrophenyl)methyl]imidazolidin-2-one
Overview
Description
1-[(2-Nitrophenyl)methyl]imidazolidin-2-one is a chemical compound with the molecular formula C10H11N3O3 and a molecular weight of 221.22 g/mol It is characterized by the presence of an imidazolidin-2-one ring substituted with a 2-nitrophenylmethyl group
Preparation Methods
The synthesis of 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one typically involves the reaction of 1,2-diamines with carbon dioxide (CO2) in the presence of a basic promoter such as tetramethylphenylguanidine (PhTMG) and a dehydrative activator like diphenylphosphoryl azide (DPPA) . The reaction is carried out in solvents such as acetonitrile (MeCN) or dichloromethane (CH2Cl2) at temperatures ranging from -40°C to room temperature . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
1-[(2-Nitrophenyl)methyl]imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The imidazolidin-2-one ring can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2-Nitrophenyl)methyl]imidazolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The imidazolidin-2-one ring may also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
1-[(2-Nitrophenyl)methyl]imidazolidin-2-one can be compared with other similar compounds such as:
1-(2-Nitrophenyl)imidazolidin-2-one: Similar structure but lacks the methyl group.
1-(2-Nitrophenyl)imidazolidin-4-one: Similar structure but with a different position of the carbonyl group.
1-(2-Nitrophenyl)imidazolidin-5-one: Similar structure but with a different position of the carbonyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-[(2-nitrophenyl)methyl]imidazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c14-10-11-5-6-12(10)7-8-3-1-2-4-9(8)13(15)16/h1-4H,5-7H2,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKCZESBFBSIFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)CC2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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